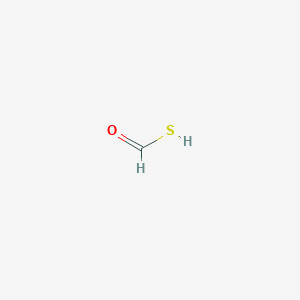

methanethioic S-acid

CAS No.: 16890-80-5

Cat. No.: VC8020879

Molecular Formula: CH2OS

Molecular Weight: 62.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16890-80-5 |

|---|---|

| Molecular Formula | CH2OS |

| Molecular Weight | 62.09 g/mol |

| IUPAC Name | methanethioic S-acid |

| Standard InChI | InChI=1S/CH2OS/c2-1-3/h1H,(H,2,3) |

| Standard InChI Key | AWIJRPNMLHPLNC-UHFFFAOYSA-N |

| SMILES | C(=O)S |

| Canonical SMILES | C(=O)S |

Introduction

Chemical Identity and Structural Characteristics

Methanethioic S-acid, systematically named as methanethioic S-acid under IUPAC nomenclature, belongs to the thiocarboxylic acid family. Its molecular structure features a thiocarbonyl group (C=S) bonded to a sulfhydryl (-SH) group, distinguishing it from conventional carboxylic acids. The compound’s SMILES notation, C(=S)S, underscores this configuration .

Molecular and Computational Descriptors

The molecular weight of methanethioic S-acid is 62.07 g/mol, with an exact mass of 61.98 Da . Quantum mechanical calculations predict a planar geometry around the thiocarbonyl sulfur, contributing to its electrophilic reactivity. The InChIKey VVDGWDWVJPJEIB-UHFFFAOYSA-N facilitates database interoperability, enabling precise tracking in chemical inventories .

Table 1: Key Molecular Properties of Methanethioic S-Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CH₂OS | |

| Molecular Weight | 62.07 g/mol | |

| Hydrogen Bond Donors | 1 (SH group) | |

| Hydrogen Bond Acceptors | 2 (S and O) | |

| SMILES | C(=S)S |

Synthesis and Industrial Production

The synthesis of methanethioic S-acid historically involved dechlorination reactions of trichloromethylsulfonyl chloride intermediates, as pioneered by Hermann Kolbe in the 19th century . Modern routes leverage oxidation of methanethiol (CH₃SH) or thiocarbonyl precursors under controlled conditions. For instance, the reaction of carbon disulfide with sodium methoxide yields sodium methanethioic S-acid (CH₂NaOS), a stable salt form .

Sodium Methanethioic S-Acid Derivatives

The sodium salt, with a molecular weight of 85.08 g/mol, exhibits enhanced solubility in polar solvents compared to the parent acid. Its SMILES $$Na+].SC=O highlights the ionic interaction between sodium and the thiocarboxylate anion . Industrial-scale production employs continuous flow reactors to optimize yield and purity, particularly for pharmaceutical intermediates .

Physicochemical Properties and Reactivity

Methanethioic S-acid is a volatile liquid at room temperature, with a pungent odor characteristic of sulfur compounds. Its acidity (pKa ≈ 1.5–2.0) surpasses that of acetic acid due to the electron-withdrawing thiocarbonyl group stabilizing the conjugate base. The compound undergoes nucleophilic acyl substitution, enabling the synthesis of thioesters and thiocarbamates .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1050 cm⁻¹ (C=S stretch) and 2550 cm⁻¹ (S-H stretch).

-

NMR: ¹H NMR signals at δ 3.2 ppm (SH proton) and δ 12.1 ppm (thiocarbonyl carbon) .

Applications in Organic Synthesis and Industry

Methanethioic S-acid derivatives are pivotal in agrochemical and flavor industries. For example, S-(2-Furanylmethyl) methanethioate (CAS 59020-90-5), a flavor compound with butterscotch and coffee notes, is synthesized via esterification of methanethioic S-acid . In agriculture, thiocarbamate herbicides like EPTC (S-ethyl dipropylthiocarbamate) utilize thiocarboxylic acid intermediates for weed control .

Table 2: Industrial Applications of Methanethioic S-Acid Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume